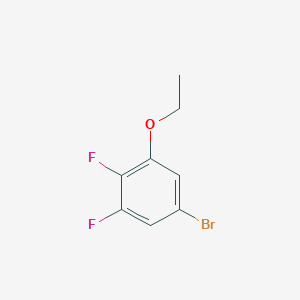

5-Bromo-1-ethoxy-2,3-difluorobenzene

Overview

Description

Synthesis Analysis

The synthesis of complex halogenated aromatic compounds often involves nucleophilic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved a series of reactions including methoxylation, oxidation, nucleophilic substitution, and bromination to achieve the desired product . These methods suggest that the synthesis of 5-Bromo-1-ethoxy-2,3-difluorobenzene could potentially be carried out through similar pathways involving strategic functional group transformations and halogenation steps.

Molecular Structure Analysis

The molecular structures of halogenated aromatic compounds are often determined using spectroscopic methods and X-ray crystallography. For example, the molecular structures of various phosphorus-containing fluorinated benzene derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around phosphorus atoms . The crystal structure of 1-bromo-2,3,5,6-tetramethylbenzene was also determined by X-ray diffraction, showing two stable crystalline phases . These techniques could be applied to determine the molecular structure of 5-Bromo-1-ethoxy-2,3-difluorobenzene, providing insights into its conformation and stability.

Chemical Reactions Analysis

The reactivity of halogenated aromatic compounds is influenced by the presence of substituents that can either activate or deactivate the aromatic ring towards further chemical reactions. For instance, the tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate was synthesized through a reaction involving bismuth, benzenesulfonic acid, and hydrogen peroxide . The study of competitive molecular recognition of bromo derivatives of dihydroxybenzoic acid with N-donor compounds also highlights the importance of functional groups in determining the reactivity and interaction of halogenated aromatics . These findings suggest that the ethoxy and difluoro substituents in 5-Bromo-1-ethoxy-2,3-difluorobenzene would play a significant role in its chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatics are closely related to their molecular structure. The spectroscopic analysis of 1-bromo-2,3,5,6-tetramethylbenzene provided information on its molecular conformation and vibrational spectra, which are essential for understanding its physical properties . The technological study for the synthesis of 1-bromo-2,4-difluorobenzene aimed to develop an economical method with high yield and purity, indicating the importance of optimizing synthesis conditions to achieve desirable physical and chemical properties . These studies underscore the need for detailed analysis to predict the properties of 5-Bromo-1-ethoxy-2,3-difluorobenzene, which would likely exhibit unique characteristics due to its specific halogenation pattern and ethoxy group.

Scientific Research Applications

Electrochemical Fluorination

5-Bromo-1-ethoxy-2,3-difluorobenzene is involved in the electrochemical fluorination of aromatic compounds. Horio et al. (1996) studied the formation mechanism of 1,4-difluorobenzene during the electrolyses of halobenzenes, revealing insights into the reactions of halogenated and fluorinated compounds in electrochemical settings. The study emphasized the competition between dehalogeno-defluorination and hydrogen evolution in the reaction mechanisms (Horio et al., 1996).

Photodissociation Studies

Research on the photodissociation of bromofluorobenzenes, including compounds similar to 5-Bromo-1-ethoxy-2,3-difluorobenzene, was conducted by Borg (2007). This study utilized ab initio methods to investigate the C-Br photo-fragmentation of bromo-3,5-difluorobenzene, providing valuable insights into the reaction coordinates and activation energy related to the photodissociation process (Borg, 2007).

Synthesis of Dibromobenzenes

In the field of organic synthesis, 5-Bromo-1-ethoxy-2,3-difluorobenzene-related compounds are used as precursors. Diemer et al. (2011) described methods for synthesizing 1,2-dibromobenzenes, highlighting their utility in various organic transformations, particularly in reactions involving the intermediate formation of benzynes (Diemer, Leroux, & Colobert, 2011).

Safety and Hazards

Mechanism of Action

Target of Action

5-Bromo-1-ethoxy-2,3-difluorobenzene is a chemical compound that is often used as a precursor in organic synthesis . The primary targets of this compound are typically other organic molecules, where it acts as a building block in the formation of more complex structures .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first step of this process, the electrophile (in this case, the 5-Bromo-1-ethoxy-2,3-difluorobenzene) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reactions it is involved in. As a precursor in organic synthesis, it can be involved in a wide range of reactions, each with their own unique pathways and downstream effects .

Pharmacokinetics

Like all compounds, its bioavailability and pharmacokinetic properties would be influenced by factors such as its chemical structure, the solvent used, and the specific conditions under which it is used .

Result of Action

The molecular and cellular effects of 5-Bromo-1-ethoxy-2,3-difluorobenzene’s action are again dependent on the specific reactions it is involved in. Generally speaking, its primary effect is the formation of new bonds and the creation of new organic compounds .

Action Environment

The action, efficacy, and stability of 5-Bromo-1-ethoxy-2,3-difluorobenzene can be influenced by a variety of environmental factors. These can include the temperature and pH of the reaction environment, the presence of other compounds, and the specific conditions under which the reaction is carried out .

properties

IUPAC Name |

5-bromo-1-ethoxy-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGBWRBQWZTQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611764 | |

| Record name | 5-Bromo-1-ethoxy-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-ethoxy-2,3-difluorobenzene | |

CAS RN |

204654-92-2 | |

| Record name | 5-Bromo-1-ethoxy-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Nitro-benzo[B]thiophene-3-carbonitrile](/img/structure/B1321256.png)

![Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1321276.png)

![[4-[(2S)-2-methylbutyl]phenyl] 4-[4-[(2S)-2-methylbutyl]phenyl]benzoate](/img/structure/B1321282.png)